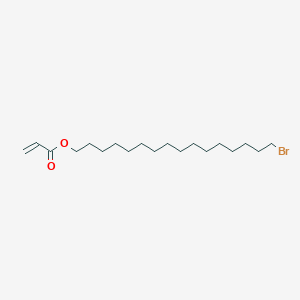
16-Bromohexadecyl prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16-Bromohexadecyl prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromoalkyl chain and a vinyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-Bromohexadecyl prop-2-enoate typically involves the esterification of hexadecanol with acrylic acid in the presence of a brominating agent. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction scheme is as follows:
Esterification: Hexadecanol reacts with acrylic acid in the presence of a catalyst such as sulfuric acid to form hexadecyl prop-2-enoate.
Bromination: The resulting ester is then treated with a brominating agent, such as phosphorus tribromide, to introduce the bromo group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
16-Bromohexadecyl prop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Polymerization: The vinyl group can also undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Addition: Reagents such as bromine or hydrogen chloride are used in the presence of a catalyst like aluminum chloride.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azidohexadecyl prop-2-enoate or thiocyanatohexadecyl prop-2-enoate can be formed.
Addition Products: Products such as 1,2-dibromohexadecyl prop-2-enoate or 1-bromo-2-chlorohexadecyl prop-2-enoate can be obtained.
Polymers: Poly(this compound) with varying molecular weights and properties can be synthesized.
科学研究应用
16-Bromohexadecyl prop-2-enoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound can be used to modify the surface properties of materials, making them more hydrophobic or oleophobic.
Biological Studies: It is used in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicinal Chemistry: The compound is explored for its potential use in drug delivery systems and as a building block for bioactive molecules.
作用机制
The mechanism of action of 16-Bromohexadecyl prop-2-enoate involves its interaction with various molecular targets. The bromo group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The vinyl group can participate in addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can alter the function of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Hexadecyl prop-2-enoate: Lacks the bromo group, making it less reactive in nucleophilic substitution reactions.
16-Chlorohexadecyl prop-2-enoate: Similar structure but with a chloro group instead of a bromo group, leading to different reactivity and properties.
16-Iodohexadecyl prop-2-enoate: Contains an iodo group, which is more reactive than the bromo group in certain reactions.
Uniqueness
16-Bromohexadecyl prop-2-enoate is unique due to the presence of both a bromoalkyl chain and a vinyl ester group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research.
属性
CAS 编号 |
112231-61-5 |
|---|---|
分子式 |
C19H35BrO2 |
分子量 |
375.4 g/mol |
IUPAC 名称 |
16-bromohexadecyl prop-2-enoate |
InChI |
InChI=1S/C19H35BrO2/c1-2-19(21)22-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20/h2H,1,3-18H2 |
InChI 键 |
VXZFAKNAVCWMMH-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)OCCCCCCCCCCCCCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


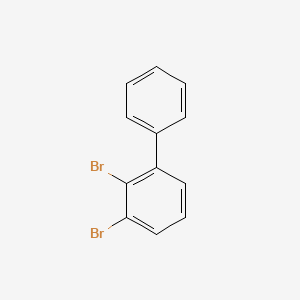
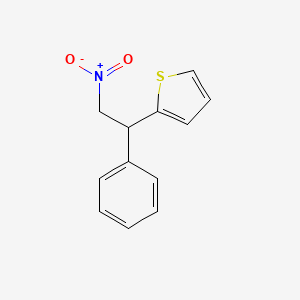

![N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide](/img/structure/B14310229.png)
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea](/img/structure/B14310238.png)
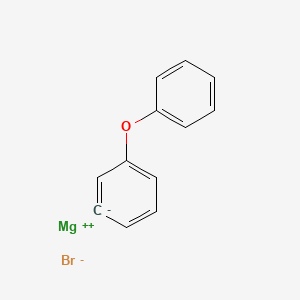

![3,3'-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14310269.png)

![1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B14310295.png)
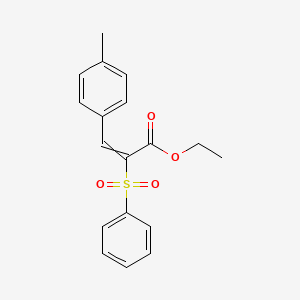
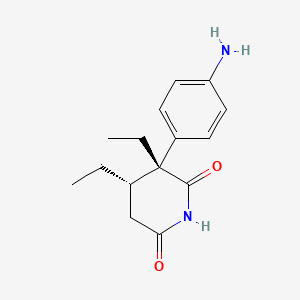
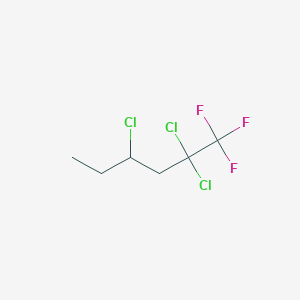
![6-[(4,5-Dihydro-1,3-thiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B14310309.png)
